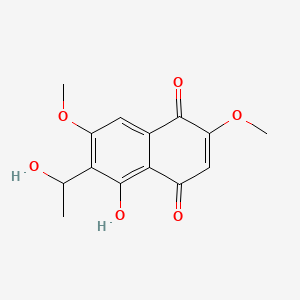
N-benzyl-2-methylbut-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-methylbut-2-enamide is an organic compound that belongs to the class of enamides. Enamides are derivatives of enamines, where the nitrogen atom is bonded to an alkene carbon. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a methyl group on the but-2-enamide backbone. It is a versatile building block in organic synthesis and has applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-methylbut-2-enamide can be achieved through several methods. One common approach involves the reaction of N-benzylamine with 2-methylbut-2-enoyl chloride under basic conditions. The reaction typically proceeds as follows:
Formation of the Enamide: N-benzylamine is reacted with 2-methylbut-2-enoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Purification: The crude product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-2-methylbut-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Primary or secondary amines.
Substitution: Substituted enamides with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-benzyl-2-methylbut-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: this compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-benzyl-2-methylbut-2-enamide involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various nucleophilic addition and substitution reactions. Its reactivity is influenced by the presence of the benzyl and methyl groups, which can stabilize reaction intermediates and transition states.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-benzyl-2-methylbut-2-enamine: Similar structure but with an amine group instead of an amide.
N-benzyl-2-methylbut-2-enol: Similar structure but with an alcohol group instead of an amide.
N-benzyl-2-methylbut-2-enone: Similar structure but with a ketone group instead of an amide.
Uniqueness
N-benzyl-2-methylbut-2-enamide is unique due to its specific combination of functional groups, which imparts distinct reactivity and stability. The presence of both the benzyl and methyl groups enhances its nucleophilicity and makes it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
83375-42-2 |
|---|---|
Molekularformel |
C12H15NO |
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
N-benzyl-2-methylbut-2-enamide |
InChI |
InChI=1S/C12H15NO/c1-3-10(2)12(14)13-9-11-7-5-4-6-8-11/h3-8H,9H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
NIYNXMANQCLVBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C(C)C(=O)NCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



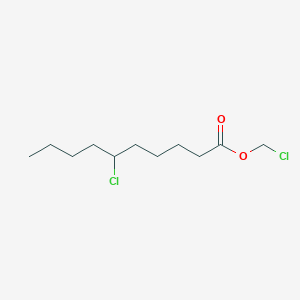
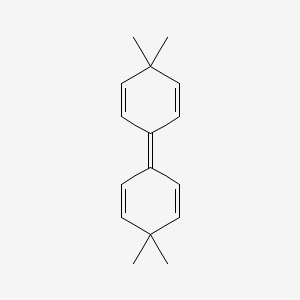
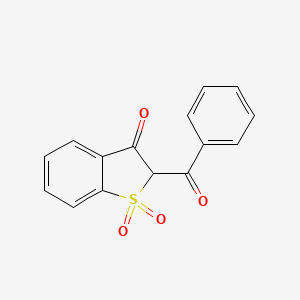
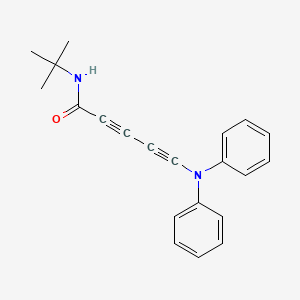
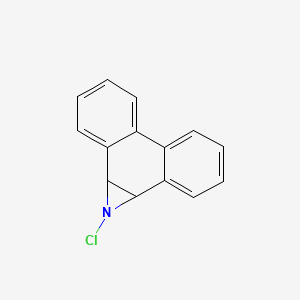



![1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene](/img/structure/B14419631.png)
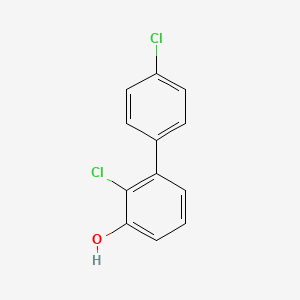
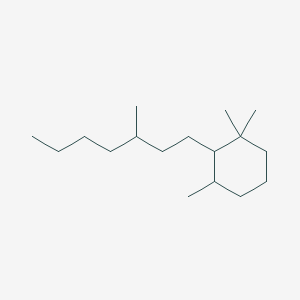
![3-[(2-Methoxyphenyl)methyl]-1-methylquinoxalin-2(1H)-one](/img/structure/B14419648.png)
